molecular formula C12H12O2S B5831940 {5-[(4-methylphenyl)thio]-2-furyl}methanol

{5-[(4-methylphenyl)thio]-2-furyl}methanol

Cat. No. B5831940
M. Wt: 220.29 g/mol
InChI Key: YKLFTJDKBHFSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(4-methylphenyl)thio]-2-furyl}methanol, also known as MTMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTMF is a white crystalline solid with a molecular formula of C14H14OS and a molecular weight of 234.33 g/mol.

Mechanism of Action

The exact mechanism of action of {5-[(4-methylphenyl)thio]-2-furyl}methanol is not fully understood. However, studies have suggested that {5-[(4-methylphenyl)thio]-2-furyl}methanol may exert its effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. Inhibition of this pathway may lead to a reduction in the production of pro-inflammatory cytokines and a decrease in pain and inflammation.
Biochemical and Physiological Effects:
{5-[(4-methylphenyl)thio]-2-furyl}methanol has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al., {5-[(4-methylphenyl)thio]-2-furyl}methanol was found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in mice models of inflammation. {5-[(4-methylphenyl)thio]-2-furyl}methanol was also found to reduce pain and inflammation in these models. In a study conducted by Li et al., {5-[(4-methylphenyl)thio]-2-furyl}methanol was found to induce apoptosis in human breast cancer cells through the activation of the caspase-3 pathway.

Advantages and Limitations for Lab Experiments

{5-[(4-methylphenyl)thio]-2-furyl}methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of {5-[(4-methylphenyl)thio]-2-furyl}methanol in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of {5-[(4-methylphenyl)thio]-2-furyl}methanol. One potential direction is the development of {5-[(4-methylphenyl)thio]-2-furyl}methanol derivatives with improved solubility and potency. Another direction is the study of {5-[(4-methylphenyl)thio]-2-furyl}methanol in other disease models, such as autoimmune diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of {5-[(4-methylphenyl)thio]-2-furyl}methanol and its potential side effects. Overall, the study of {5-[(4-methylphenyl)thio]-2-furyl}methanol has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

{5-[(4-methylphenyl)thio]-2-furyl}methanol can be synthesized through a multi-step process that involves the reaction of 2-furaldehyde with 4-methylphenylthioacetic acid in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain {5-[(4-methylphenyl)thio]-2-furyl}methanol. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

{5-[(4-methylphenyl)thio]-2-furyl}methanol has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, {5-[(4-methylphenyl)thio]-2-furyl}methanol has been studied for its potential as an anti-inflammatory and analgesic agent. In a study conducted by Zhang et al., {5-[(4-methylphenyl)thio]-2-furyl}methanol was found to inhibit the production of pro-inflammatory cytokines and reduce pain in mice models of inflammation. {5-[(4-methylphenyl)thio]-2-furyl}methanol has also been studied for its potential as an antitumor agent. In a study conducted by Li et al., {5-[(4-methylphenyl)thio]-2-furyl}methanol was found to induce apoptosis in human breast cancer cells.

properties

IUPAC Name

[5-(4-methylphenyl)sulfanylfuran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLFTJDKBHFSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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